
(5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17BrN4O2 and its molecular weight is 377.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation
A related compound, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, was identified as a selective antagonist of the TRPV4 channel, demonstrating analgesic effects in mechanical hyperalgesia models in guinea pigs and rats. This suggests potential applications in pain treatment (Tsuno et al., 2017).
Antimicrobial Activity
A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, including their synthesis and evaluation for in vitro antibacterial and antifungal activities, suggests potential for antimicrobial applications. Certain derivatives exhibited significant activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis
A paper detailing the efficient synthesis of a compound with both piperidine and pyridine rings, specifically (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlights the challenges and solutions in synthesizing such heterocycles, indicating a broader potential for synthetic applications in organic chemistry (Zhang et al., 2020).
Serotonin Receptor Antagonism
A series involving novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile demonstrated serotonin 5-HT3 receptor antagonism. This suggests possible applications in therapies targeting serotonin receptors, potentially in psychiatric or gastrointestinal disorders (Mahesh, Perumal, & Pandi, 2004).
Crystal Structure Insights
Research on the crystal structure of related compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, provides insights into the molecular configurations and interactions, which are crucial for understanding the properties and potential applications of these compounds in various fields (Revathi et al., 2015).
Molecular Interaction Studies
In a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, the molecular interactions with the CB1 cannabinoid receptor were examined. This highlights potential applications in the design of drugs targeting cannabinoid receptors, possibly for pain management or neurological disorders (Shim et al., 2002).
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c1-11-2-3-15(20-19-11)23-14-4-6-21(7-5-14)16(22)12-8-13(17)10-18-9-12/h2-3,8-10,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPAWEIYVKPLGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
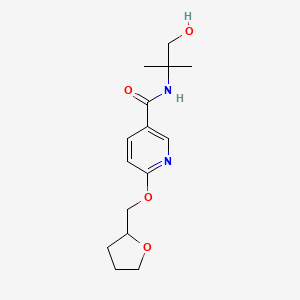
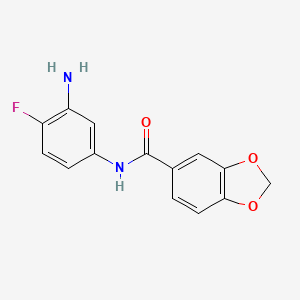
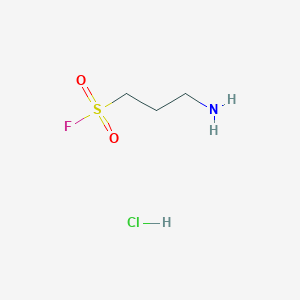
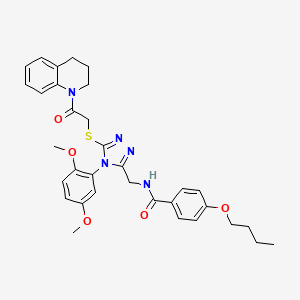
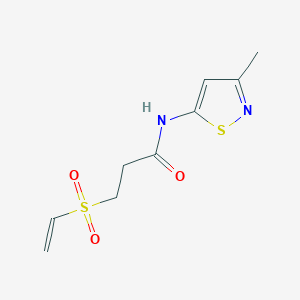
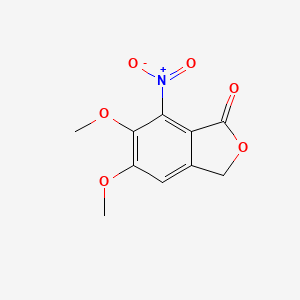
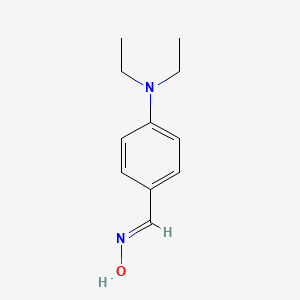
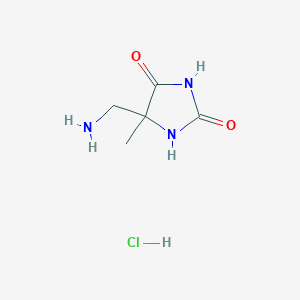
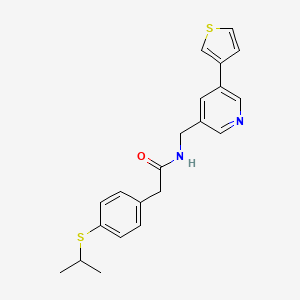
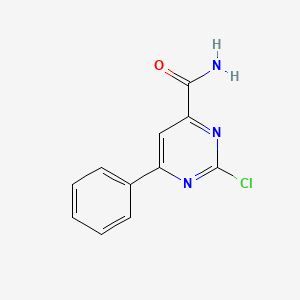
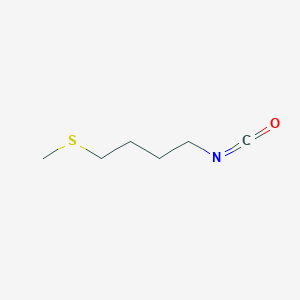
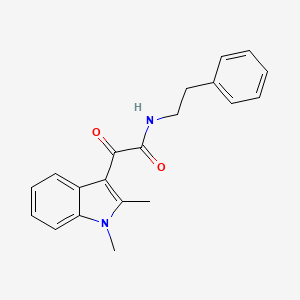
![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
